2-Hydroxy Irinotecan is a derivative of Irinotecan, an anti-cancer medication used to treat colon cancer and small cell lung cancer . It has a molecular formula of C33H38N4O7 . The lactone ring in its structure is crucial for its binding to the topoisomerase I-DNA complex, while the hydroxyl group plays a significant role in its solubility and reactivity.
The synthesis of 2-Hydroxy Irinotecan involves complex chemical processes including regioselective nitration and a SNAr displacement. A key precursor in its synthesis is 2-Amino-5-hydroxypropiophenone .
The molecular structure of 2-Hydroxy Irinotecan, particularly its stability and reactivity, are influenced by its lactone ring and the hydroxyl group . The lactone ring is crucial for its binding to the topoisomerase I-DNA complex.
Irinotecan has a highly complex metabolism, including hydrolyzation by carboxylesterases to its active metabolite SN-38, which is 100- to 1000-fold more active compared with irinotecan itself . Several phase I and II enzymes, including cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A, are involved in the formation of inactive metabolites .
The chemical properties of 2-Hydroxy Irinotecan, particularly its stability and reactivity, are influenced by its lactone ring and the hydroxyl group. The lactone ring is crucial for its binding to the topoisomerase I-DNA complex, while the hydroxyl group plays a significant role in its solubility and reactivity.
Irinotecan, the parent compound, is derived from camptothecin, a natural alkaloid extracted from the bark of the Chinese tree Camptotheca acuminata. 2-Hydroxy Irinotecan falls under the classification of topoisomerase inhibitors, specifically targeting topoisomerase I. This mechanism leads to DNA strand breaks during replication, ultimately inducing apoptosis in cancer cells.
The synthesis of 2-Hydroxy Irinotecan involves several key steps, primarily focusing on modifying the existing structure of Irinotecan. The process typically begins with the preparation of 7-ethyl-10-hydroxycamptothecin as an intermediate. This compound can be synthesized via various methods, including:
The molecular structure of 2-Hydroxy Irinotecan can be represented as follows:
The structure features a complex arrangement with a lactone ring characteristic of camptothecin derivatives. The presence of the hydroxyl group at the 2-position significantly alters its chemical behavior compared to Irinotecan.
The chemical reactions involving 2-Hydroxy Irinotecan primarily focus on its interactions as a topoisomerase I inhibitor. Upon administration, it undergoes hydrolysis to convert into its active metabolite, SN-38, which exhibits potent antitumor activity. The key reactions include:
Such reactions are crucial for understanding the pharmacokinetics and dynamics of this compound in clinical settings.
The mechanism by which 2-Hydroxy Irinotecan exerts its effects involves:
Research indicates that the efficacy of this compound can be enhanced through targeted delivery systems that improve solubility and reduce systemic toxicity .
The physical properties of 2-Hydroxy Irinotecan include:
Chemical properties include stability under physiological pH but may vary based on formulation conditions. Data suggest that careful formulation can enhance bioavailability while minimizing degradation .
2-Hydroxy Irinotecan is primarily explored for its potential applications in oncology, particularly in:
The ongoing research aims to further elucidate its pharmacological profile and optimize therapeutic strategies against resistant cancer types .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4